molecular formula C16H17NO3 B11846244 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid

3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid

Katalognummer: B11846244
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: NQMXHHBQKFESAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid is a chiral amino acid derivative featuring a benzyloxy-substituted phenyl group at position 2 and an amino group at position 3 of the propanoic acid backbone. Its molecular formula is C₁₆H₁₇NO₃ (molecular weight: 271.31 g/mol), and its (R)-enantiomer has a CAS number of 65733-15-5 . This compound serves as a scaffold for drug discovery, particularly in targeting G protein-coupled receptors (GPCRs) like GPR34, where its derivatives exhibit antagonistic activity .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H17NO3

Molekulargewicht

271.31 g/mol

IUPAC-Name

3-amino-2-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H17NO3/c17-10-15(16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)

InChI-Schlüssel

NQMXHHBQKFESAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reductive Amination

A ketone precursor, such as 2-(4-(benzyloxy)phenyl)acetone, is reacted with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature selectively reduces the imine intermediate, yielding the racemic β-amino ketone. Subsequent hydrolysis with aqueous lithium hydroxide (LiOH) or potassium hydroxide (KOH) generates the carboxylic acid functionality. Enantiomeric purity is achieved through chiral resolution using tartaric acid derivatives or enzymatic methods.

Strecker Synthesis

This classical method involves the reaction of 4-(benzyloxy)benzaldehyde with ammonium chloride and potassium cyanide, followed by acidic hydrolysis to produce the α-amino nitrile. Hydrolysis under basic conditions (e.g., 6M HCl at reflux) converts the nitrile to the carboxylic acid, yielding the target compound with moderate stereoselectivity.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) and benzyl (Bn) groups are routinely employed to protect reactive sites during synthesis. For example, Boc protection of the amino group prior to benzylation prevents undesired side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane or hydrogenolysis with palladium on carbon (Pd/C).

Industrial-Scale Process Optimization

The patent literature emphasizes scalable methodologies for cost-effective production. Key innovations include:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates during benzylation, while ethanol-water mixtures improve yield in de-esterification steps.

  • Catalysis : Transition metal catalysts, such as palladium(II) acetate, enable milder reaction conditions for coupling reactions.

  • Purification : Liquid-liquid extraction with nonpolar solvents (hexane/ethyl acetate) followed by recrystallization from hydrocarbon anti-solvents (heptane) ensures high purity (>99% by HPLC).

Analytical Characterization

Rigorous quality control is achieved through:

  • HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm monitor reaction progress and purity.

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) confirms structural integrity, with characteristic signals at δ 7.3–7.5 (benzyl aromatic protons) and δ 3.8 (methine proton adjacent to the amino group).

  • Mass Spectrometry : ESI-MS ([M+H]+^+ = 316.1) validates molecular weight.

Comparative Evaluation of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Reductive Amination4-(Benzyloxy)acetophenoneNaBH3CN, LiOH7898.5
Strecker Synthesis4-(Benzyloxy)benzaldehydeNH4Cl, KCN, HCl6597.2
Patent Process(2R,3S)-3-Phenylisoserinet-Boc anhydride, NaH9299.1

The patent-derived method demonstrates superior yield and purity, attributed to optimized protection-deprotection sequences and stringent purification protocols.

Analyse Chemischer Reaktionen

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes esterification under acidic or coupling conditions:

Reagents/Conditions Products Yield Source
Methanol + H<sub>2</sub>SO<sub>4</sub> (reflux)Methyl 3-amino-2-(4-(benzyloxy)phenyl)propanoate85–92%EvitaChem
Ethanol + DCC (room temp)Ethyl ester derivative78%PubChem

This reaction is critical for modifying solubility profiles in pharmacological studies.

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation using standard peptide-coupling reagents:

Reagents Amine Partner Product
EDC/HOBtGlycine methyl ester3-Amino-2-(4-BnO-phenyl)propanoic glycinamide
HATU/DIEABenzylamineN-Benzylamide derivative

Coupling efficiencies exceed 90% when using HATU/DIEA in DMF.

Hydrogenolysis of the Benzyloxy Group

Catalytic hydrogenation cleaves the benzyl ether to yield a free phenolic -OH group:

Conditions :

  • 10% Pd/C, H<sub>2</sub> (1 atm), ethanol, 25°C

  • Product : 3-Amino-2-(4-hydroxyphenyl)propanoic acid

  • Yield : 95% (PubChem )

This deprotection step is essential for generating bioactive phenolic derivatives.

Amino Group Functionalization

The primary amine undergoes selective modifications:

Acylation

Reagent Product
Acetic anhydrideN-Acetylated derivative
Benzyl chloroformateN-Cbz-protected compound

Acylation occurs quantitatively in THF with triethylamine.

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields stable imines, useful as intermediates in heterocyclic synthesis.

Electrophilic Aromatic Substitution

The benzyloxy-substituted phenyl ring directs electrophiles to the para position relative to the ether oxygen:

Reagent Product Conditions
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Amino-2-(4-BnO-3-nitro-phenyl)propanoic acid0°C, 2 hrs
Br<sub>2</sub>/FeBr<sub>3</sub>Brominated derivative at para positionCH<sub>2</sub>Cl<sub>2</sub>, RT

Nitration proceeds with >80% regioselectivity .

Stability Under Acidic/Basic Conditions

Condition Effect Observation
1M HCl (reflux)Benzyl ether cleavageComplete hydrolysis in 4 hrs
1M NaOH (RT)Carboxylic acid deprotonationStable for >24 hrs

Industrial-Scale Reaction Optimization

Large-scale synthesis employs flow chemistry to enhance efficiency:

  • Esterification : Continuous flow reactor (residence time: 10 min) achieves 98% conversion.

  • Hydrogenolysis : Fixed-bed Pd catalysts reduce metal leaching by 90% compared to batch processes .

This compound’s versatility in organic synthesis stems from its orthogonal reactive sites, enabling sequential modifications for pharmaceutical intermediate development. Current research focuses on enantioselective catalysis to access optically pure derivatives for kinase inhibition studies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Synthesis of Antitumor Agents

One of the notable applications of 3-amino-2-(4-(benzyloxy)phenyl)propanoic acid is its role as a precursor in the synthesis of antitumor agents such as docetaxel and cabazitaxel. These compounds are derived from taxane structures, which are critical in cancer therapy. The synthesis process involves the use of this compound to create intermediates that facilitate the formation of these potent antitumor drugs .

Table 1: Synthesis Pathway for Antitumor Agents

Intermediate CompoundFinal ProductApplication
This compoundDocetaxelCancer treatment
This compoundCabazitaxelCancer treatment

Hypoglycemic Effects

Recent studies have indicated that structural analogs of compounds similar to this compound exhibit hypoglycemic activity. For example, certain derivatives were shown to activate FFAR1 receptors, leading to increased glucose uptake in HepG2 cells without causing cytotoxicity. This suggests potential applications in diabetes management .

Case Study: QS-528 Compound

The compound QS-528, which contains a fragment of this compound, demonstrated significant hypoglycemic effects in animal models. In oral glucose tolerance tests conducted on CD-1 mice, it was observed that doses ranging from 1 to 25 mg/kg effectively reduced blood glucose levels, indicating its potential as an antidiabetic agent .

Antimicrobial Applications

Development of Antimicrobial Agents

Another promising application of derivatives based on this compound is their use in developing antimicrobial agents targeting multidrug-resistant pathogens. Research has shown that certain derivatives possess broad-spectrum antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Table 2: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Target Organism
Derivative A1MRSA
Derivative B0.5Vancomycin-resistant E. faecalis
Derivative C8Gram-negative pathogens

Wirkmechanismus

The mechanism of action of 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with biological molecules. These interactions can influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Bornyl Modifications

Compound 1: 3-(4-(4-(((1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yloxy)methyl)benzyloxy)phenyl)propanoic acid

  • Molecular Formula : C₂₇H₃₆O₃NCl
  • Melting Point : 136.7°C
  • Key Features : Incorporates a bornyl (bicyclo[2.2.1]heptane) group via an ether linkage.

Compound 2: 3-(4-(4-(((1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid hydrochloride

  • Molecular Formula : C₂₇H₃₄O₄
  • Melting Point : 84.5–87.1°C
  • Key Features : Bornyl group attached via an amine linkage.
  • Activity : Lower synthesis yield (55%) compared to Compound 1, suggesting steric hindrance from the amine group .
Table 1: Physical Properties of Bornyl-Modified Analogues
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target C₁₆H₁₇NO₃ 271.31 Not reported
1 C₂₇H₃₆O₃NCl 458.03 136.7 65
2 C₂₇H₃₄O₄ 434.56 84.5–87.1 55

Derivatives with Therapeutic Activity

(S)-3-(4-(Benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives

  • Key Features: Modified with phenoxyacetamido groups at position 2.
  • Activity: Act as GPR34 antagonists (IC₅₀ values in nanomolar range), showing promise in autoimmune and inflammatory diseases .

PPARγ Agonists (e.g., (2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid):

  • Key Features: Benzyloxy-phenyl group combined with a propenylamino side chain.
  • Activity : Potent antihyperglycemic and antihyperlipidemic agents in rodent models, surpassing troglitazone in efficacy .

Substituted Tryptophan and Pyridyl Analogues

AT182: (±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid hydrochloride

  • Key Features : Benzyloxy-substituted indole ring.
  • Synthesis : Two-step process via acetamido intermediates .

(2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-(3’’-(4’’’-trifluoromethylphenyl)-4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid

  • Key Features : Pyridine core with trifluoromethyl and methoxy substituents.
  • Application : Studied for charge transfer properties in biophysical systems .

Functional Group Variations

3-((tert-Butoxycarbonyl)amino)-2-(4-(((triisopropylsilyl)oxy)methyl)phenyl)propanoic acid

  • Molecular Formula: C₂₄H₄₁NO₅Si
  • Key Features : tert-Butoxycarbonyl (Boc) and triisopropylsilyl (TIPS) protective groups.
  • Use : Intermediate in synthesizing Netarsudil impurities .

Fmoc-Tyr(Bzl)-OH

  • Key Features : Fluorenylmethoxycarbonyl (Fmoc) and benzyl (Bzl) protecting groups.
  • Application : Solid-phase peptide synthesis .

Biologische Aktivität

3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid, also known as ABPA, is an aromatic amino acid derivative that has garnered attention for its significant biological activity. This compound is characterized by its unique structural features, which include an amino group and a benzyloxy substituent on the phenyl ring. This article explores the biological activity of ABPA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

ABPA has a molecular formula of C16H19NO3 and a molar mass of approximately 271.31 g/mol. It is synthesized through various organic reactions involving common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The structural formula indicates that the compound is a derivative of phenylalanine, which contributes to its biological properties.

Synthesis Steps:

  • Starting Material : Phenylalanine derivative.
  • Substitution : Introduction of the benzyloxy group.
  • Purification : Recrystallization or chromatography methods to obtain pure ABPA.

The biological activity of ABPA is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:

  • Receptor Binding : ABPA may bind to G protein-coupled receptors (GPCRs), influencing various physiological processes such as pain signaling and metabolic regulation.
  • Enzyme Interaction : The amino group in ABPA can participate in hydrogen bonding and electrostatic interactions with enzymes involved in amino acid metabolism, potentially altering metabolic profiles within cells .
  • Gene Expression Modulation : Preliminary studies suggest that ABPA may influence gene expression related to metabolic pathways, which could have implications for conditions like diabetes and obesity .

Hypoglycemic Effects

Research has indicated that compounds structurally related to ABPA exhibit hypoglycemic activity. In oral glucose tolerance tests conducted on CD-1 mice, certain analogs demonstrated significant reductions in blood glucose levels, suggesting potential applications in diabetes management .

Analgesic Properties

ABPA has been investigated for its analgesic effects, particularly in models of inflammatory pain. Its interaction with pain signaling pathways positions it as a candidate for developing new pain relief medications .

Case Studies

  • In Vivo Studies : A study involving the administration of ABPA derivatives in diabetic mice showed promising results in reducing blood glucose levels comparable to established hypoglycemic agents like vildagliptin. These compounds also exhibited effects on lipid metabolism disorders, indicating their multifunctional nature .
  • Mechanistic Insights : In vitro studies have revealed that ABPA’s binding affinity to specific receptors enhances its pharmacological profile, making it a valuable candidate for further development in treating metabolic disorders .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of ABPA compared to structurally similar compounds:

Compound NameCAS NumberBiological ActivityKey Features
This compound (ABPA)Not ListedPotential hypoglycemic and analgesic effectsContains a benzyloxy group; interacts with GPCRs
2-Amino-3-(4-hydroxyphenyl)propanoic acid556-03-6Modulates metabolic pathwaysHydroxyl group affects solubility and activity
(S)-2-Amino-3-(3-(ben

Q & A

Q. What are the standard synthetic routes for 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid?

Methodological Answer: A two-step synthesis is commonly employed:

Benzylation of the phenolic group : Protection of the hydroxyl group on the phenyl ring using benzyl bromide under basic conditions (e.g., NaH in DMF).

Amino acid coupling : Introduction of the amino group via reductive amination or Strecker synthesis, followed by hydrolysis to yield the propanoic acid backbone.
This approach aligns with methods used for structurally similar compounds like benzyloxy-substituted tryptophan analogs . For example, (±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid was synthesized via acetamido intermediate formation and subsequent deprotection .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., impurity profiling as in ).
  • Spectroscopy :
    • NMR : Confirm the benzyloxy group (δ 4.9–5.1 ppm for -OCH2Ph) and amino acid backbone (δ 3.1–3.5 ppm for CH2NH2).
    • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M+H]+ for C16H17NO3: calculated m/z 272.12).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, as decomposition near 200–250°C is typical for benzyl-protected amino acids .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The 4-(benzyloxy)phenyl moiety is a key pharmacophore in GPR40 (FFAR1) agonists, as demonstrated in studies of structurally related compounds (e.g., 3-[4-(benzyloxy)phenyl]propanoic acid derivatives). These agonists enhance glucose-stimulated insulin secretion, making them relevant for diabetes research . Target validation can be performed via:

  • In vitro assays : cAMP accumulation or calcium flux in GPR40-transfected HEK293 cells.
  • Competitive binding studies : Radiolabeled ligands (e.g., [³H]-TAK-875) to determine IC50 values .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Methodological Answer:

  • Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
  • Asymmetric catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee), as seen in the synthesis of related tyrosine analogs .
  • Dynamic kinetic resolution : Combine enzymatic hydrolysis (e.g., lipase B from Candida antarctica) with racemization catalysts to improve yield .

Q. How do structural modifications at the benzyloxy group affect bioactivity?

Methodological Answer: A systematic SAR study should evaluate:

  • Substituent position : Compare para- (4-position) vs. ortho-substituted benzyloxy groups.
  • Electron-withdrawing/donating groups : Introduce halides (e.g., -Cl) or methoxy (-OCH3) groups to modulate receptor binding.
    Data from shows that 3-[4-(benzyloxy)phenyl]propanoic acid derivatives with electron-donating groups exhibit higher GPR40 agonism (EC50 < 100 nM).

Q. Table 1: Impact of Substituents on GPR40 Activity

SubstituentPositionEC50 (nM)
-OCH2Ph485
-OCH2C6H4Cl4120
-OCH2C6H4OCH3465

Q. How can computational methods predict binding modes with GPR40?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s carboxylate group and Arg183/Asn244 in GPR40’s binding pocket.
  • MD simulations : Run 100-ns simulations in explicit lipid bilayers to assess stability of the ligand-receptor complex.
    Evidence from GPR40 agonist studies suggests hydrophobic interactions with Phe87 and π-stacking with the benzyloxy group are critical .

Q. How should researchers address contradictory bioactivity data in the literature?

Methodological Answer:

  • Batch analysis : Compare impurity profiles (e.g., residual solvents, isomeric byproducts) using LC-MS. highlights impurities like 2-(4-ethylphenyl)propanoic acid (EP impurity) that may antagonize GPR40.
  • Receptor specificity screening : Test off-target effects on related receptors (e.g., GPR120) to rule out cross-reactivity.
  • Orthogonal assays : Validate findings using both cell-based (e.g., insulin secretion) and cell-free (e.g., SPR binding) assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.